molecular formula C16H15ClO3 B1608461 2-Chloro-1,2-bis(4-methoxyphenyl)ethan-1-one CAS No. 71193-36-7

2-Chloro-1,2-bis(4-methoxyphenyl)ethan-1-one

Cat. No. B1608461
CAS RN: 71193-36-7
M. Wt: 290.74 g/mol
InChI Key: SKMXKLIXWSDSGJ-UHFFFAOYSA-N
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Patent
US05217971

Procedure details

A mixture of 1,2-bis(4-methoxyphenyl)-2-chloroethanone (5.00 g) and ethyl 2-amino-2-thioxoacetate (3.44 g) in ethanol (30 ml) was refluxed for 4 hours. After allowing to cool to ambient temperature, the reaction mixture was filtered and washed with ethanol, and the filtrate was evaporated in vacuo. The residue was subjected to column chromatography on silica gel (300 g) and eluted with a mixture of hexane and ethyl acetate (8:1, V/V). The fractions containing the object compound were combined and concentrated under reduced pressure, and to give a oily compound of 4,5-bis(4-methoxyphenyl)-2-ethoxycarbonylthiazole (6.10 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=O)[CH:10]([C:12]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=2)Cl)=[CH:5][CH:4]=1.[NH2:21][C:22](=[S:28])[C:23]([O:25][CH2:26][CH3:27])=[O:24]>C(O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:21]=[C:22]([C:23]([O:25][CH2:26][CH3:27])=[O:24])[S:28][C:10]=2[C:12]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C(Cl)C1=CC=C(C=C1)OC)=O
Name
Quantity
3.44 g
Type
reactant
Smiles
NC(C(=O)OCC)=S
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
WASH
Type
WASH
Details
eluted with a mixture of hexane and ethyl acetate (8:1, V/V)
ADDITION
Type
ADDITION
Details
The fractions containing the object compound
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1N=C(SC1C1=CC=C(C=C1)OC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.